N-(3,4-dichlorophenyl)-4-[2-({[2,6-dioxo-4-(thiophen-2-yl)cyclohexylidene]methyl}amino)ethyl]piperazine-1-carboxamide
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Overview
Description
- This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The core structure is a piperazine ring (a six-membered heterocycle with two nitrogen atoms).
- Attached to the piperazine ring, we have a carboxamide group (CONH₂).
- The rest of the compound consists of various substituents.
Purpose: It may serve as a pharmaceutical agent, but further research is needed to understand its exact role.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce.
Hypothetical Mechanism:
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Remember that this compound’s full name is quite a tongue-twister, so researchers often use abbreviations or simplified names in practice
Properties
Molecular Formula |
C24H26Cl2N4O3S |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[2-[(2-hydroxy-6-oxo-4-thiophen-2-ylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H26Cl2N4O3S/c25-19-4-3-17(14-20(19)26)28-24(33)30-9-7-29(8-10-30)6-5-27-15-18-21(31)12-16(13-22(18)32)23-2-1-11-34-23/h1-4,11,14-16,31H,5-10,12-13H2,(H,28,33) |
InChI Key |
RVKFVBIXVLKRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CS3)O)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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